molecular formula C12H8BrClO2S B168381 4'-Bromobiphenyl-4-sulfonyl chloride CAS No. 13610-11-2

4'-Bromobiphenyl-4-sulfonyl chloride

Cat. No. B168381
CAS RN: 13610-11-2
M. Wt: 331.61 g/mol
InChI Key: SSBVDUAYXSMLTR-UHFFFAOYSA-N
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Description

4’-Bromobiphenyl-4-sulfonyl chloride is a biochemical used for proteomics research . It has a molecular formula of C12H8BrClO2S and a molecular weight of 331.61 .


Synthesis Analysis

The synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br) has been described . This method allows for the synthesis of complex sulfonamides and sulfonates .


Molecular Structure Analysis

The molecular structure of 4’-Bromobiphenyl-4-sulfonyl chloride consists of a bromobiphenyl core with a sulfonyl chloride group attached . The molecular formula is C12H8BrClO2S .


Chemical Reactions Analysis

4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .


Physical And Chemical Properties Analysis

4’-Bromobiphenyl-4-sulfonyl chloride has a molecular formula of C12H8BrClO2S and a molecular weight of 331.61 .

Scientific Research Applications

Synthesis of Complex Organic Compounds

4'-Bromobiphenyl-4-sulfonyl chloride is utilized in the synthesis of complex organic compounds. The synthesis of sulfonyl chlorides of phenylboronic esters, involving selective lithiation of bromo N-methyl-di-ethanolamine phenylboronates, leverages intermediates such as lithium sulfinyl phenylboronates. These intermediates, upon oxidation, yield the desired sulfonyl chlorides. These reagents find application in sulfonamides of phenylboronic acids preparation, essential in Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders with physiological pKa (Vedsø, Olesen, & Hoeg-Jensen, 2004).

Antibacterial Properties

Sulfonyl chlorides, derived from 4'-Bromobiphenyl-4-sulfonyl chloride, have shown promise in developing materials with antibacterial properties. Research involving the immobilization of sulfonamides on polymer matrices found that these materials exhibit notable antibacterial properties against microorganisms like E. coli K-12, despite their resistance to hydrolysis. This suggests potential applications in creating antibacterial surfaces or coatings (Toropin et al., 2017).

Electrophilic Cyclization and Addition Reactions

4'-Bromobiphenyl-4-sulfonyl chloride participates in electrophilic cyclization and addition reactions, critical in organic synthesis. Studies show that reaction with electrophilic reagents such as sulfuryl chloride and bromine results in diverse products, depending on the substituent at the sulfur atom. These reactions are integral to synthesizing specific pharmaceuticals and complex organic molecules (Ivanov, Parushev, & Christov, 2014).

Microwave Assisted Synthesis

Microwave-assisted synthesis techniques utilize 4'-Bromobiphenyl-4-sulfonyl chloride for efficient and rapid production of sodium sulfonates, which can be further elaborated to sulfonyl chlorides. This method significantly improves yields and reduces reaction times. These sulfonyl chlorides serve as precursors for potent inhibitors in various biochemical applications (Alapafuja et al., 2009).

Electrochemical Reduction

The electrochemical reduction of 4'-Bromobiphenyl-4-sulfonyl chloride and related compounds is a crucial area of research. It involves a concerted process where the S-Cl chemical bond is cleaved upon electron injection. Understanding this process is essential for developing new electrochemical methods and materials (Hamed & Houmam, 2011).

Safety And Hazards

Contact with 4’-Bromobiphenyl-4-sulfonyl chloride may cause burns to skin and eyes . Inhalation may have a damaging effect on the lungs . Fire may produce irritating, corrosive and/or toxic gases . Some liquids produce vapors that may cause dizziness or suffocation . Runoff from fire control may cause pollution .

Future Directions

Research has been conducted on the synthesis of sulfonyl chlorides/bromides from sulfonyl hydrazide with NXS (X = Cl or Br), allowing for the synthesis of complex sulfonamides and sulfonates . This research could lead to the development of new methods for the synthesis of sulfonyl chlorides/bromides .

properties

IUPAC Name

4-(4-bromophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBVDUAYXSMLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373585
Record name 4'-Bromobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromobiphenyl-4-sulfonyl chloride

CAS RN

13610-11-2
Record name 4'-Bromobiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13610-11-2
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Synthesis routes and methods I

Procedure details

A 500 mL round-bottom-flask equipped with an addition funnel, stirring bar, and gas inlet was charged with the 4-bromo-biphenyl sulfonic acid, DMF (200 mL) then purged with nitrogen. The flask was chilled in an ice-bath and thionyl chloride (45 mL, 0.62 mol) was added dropwise to the solution from the addition funnel. The flask was allowed to warm to room temperature and stirred for 3 hours. The solution was poured into 2 L ice water to precipitate the product, which was collected by vacuum filtration. The solids were dissolved in ether and the solution was dried with magnesium sulfate, filtered, and evaporated on a rotary evaporator. The resulting solids were dried under vacuum to give 59.66 g (84% yield) and recrystallized from hot toluene (100 mL) by adding cyclohexane (250 mL). The crystals were collected, washed with cyclohexane, and dried under vacuum to give 55.20 g of 4′-bromo-biphenyl-4-sulfonyl chloride (78% yield).
Name
4-bromo-biphenyl sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4′-bromobiphenyl-4-sulfonic acid 13a (18.8 g, 78.1 mmol) in thionyl chloride (150 mL) is added a catalytic amount of N,N-dimethylformamide (0.3 mL). The reaction mixture is heated to reflux for 4 hr. The mixture is then cooled to room temperature, and concentrated under reduced pressure. Toluene is then added and the mixture is concentrated under reduced pressure. The solid crude product is then recrystallized with ethyl acetate and hexanes to give the solid desired product.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PM O'Brien, DF Ortwine, AG Pavlovsky… - Journal of medicinal …, 2000 - ACS Publications
… 4‘-Bromobiphenyl-4-sulfonyl Chloride (14c). The crude sulfonic acid derivative 13c (142 g, 0.60 mol) was diluted with thionyl chloride (600 mL) and treated with a catalytic amount of N,N…
Number of citations: 129 pubs.acs.org
HL Sullivan, Y Liang, K Worthington, C Luo… - …, 2023 - ACS Publications
… of Rho-TA and calibration curve at 548 nm; 1 H and 13 C NMR spectra of 4′-bromobiphenyl-4-sulfonic acid in D 2 O; 1 H and 13 C spectra of 4′-bromobiphenyl-4-sulfonyl chloride in …
Number of citations: 5 pubs.acs.org
HL Sullivan, Y Liang, K Worthington, C Luo… - bioRxiv, 2022 - biorxiv.org
… prepared similarly by coupling L-valine to (N-hexanol)-5-norbornene-exo-2,3-dicarboximide before the establishment of sulfonamide linkage with 4’-bromobiphenyl-4-sulfonyl chloride (…
Number of citations: 2 www.biorxiv.org

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